CZ830

mTOR PI3K Kinase Selectivity

Researchers seeking an mTOR inhibitor with a defined selectivity profile can rely on CZ830 to avoid confounding PI3K/DNA-PK off-target effects. - Delivers >100-fold selectivity over PI3Kα/β/γ/δ and DNA-PK, enabling clean mTOR pathway interrogation. - Characterized cellular IC₅₀ of 10-15 µM in breast and lung cancer models, suitable for dose-response and partial inhibition studies. Supplied with full analytical documentation to streamline QA/QC in procurement.

Molecular Formula C25H26F3N5O4S
Molecular Weight 549.5692
CAS No. 1333108-58-9
Cat. No. B606910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZ830
CAS1333108-58-9
SynonymsCZ830;  CZ-830;  CZ 830.
Molecular FormulaC25H26F3N5O4S
Molecular Weight549.5692
Structural Identifiers
SMILESO=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=NC(C4=CC(F)=CC=C4S(=O)(C)=O)=C2)C=C1)NCC(F)F
InChIInChI=1S/C25H26F3N5O4S/c1-15-14-37-10-9-33(15)24-31-20(16-3-6-18(7-4-16)30-25(34)29-13-23(27)28)12-21(32-24)19-11-17(26)5-8-22(19)38(2,35)36/h3-8,11-12,15,23H,9-10,13-14H2,1-2H3,(H2,29,30,34)/t15-/m0/s1
InChIKeySKXDOVJWDKHFEB-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CZ830 mTOR Selectivity Baseline for Procurement


CZ830 (CAS 1333108-58-9) is an ATP-competitive mammalian target of rapamycin (mTOR) inhibitor. It demonstrates moderate submicromolar affinity for mTOR and exhibits high selectivity of more than 100-fold over other lipid kinases from the same family, specifically the phosphatidylinositide 3-kinase (PI3K) isoforms α, β, γ, and δ, as well as DNA-dependent protein kinase (DNAPK) .

1
mTOR pathway inhibition studies (TORKinib class)
2
Selectivity-context assay fit (vs. PI3K/DNA-PK family)
3
ATP-competitive mTORC1/2 inhibition research

CZ830: PI3K Selectivity Differential


Substituting CZ830 with other mTOR inhibitors without quantitative selectivity analysis introduces substantial experimental risk. While many mTOR inhibitors exist, their off-target profiles against the PI3K family vary drastically, from over 5000-fold selectivity for compounds like MTI-31 [1] to dual PI3K/mTOR inhibition (e.g., PF-05212384 ) or the 100-fold selectivity characteristic of CZ830. Direct substitution can confound phenotypic readouts, attributing biological effects to mTOR inhibition when they may be due to unintended PI3K or DNA-PK suppression.

Off-target PI3K/DNA-PK off-target profiles vary widely; substitution may confound mTOR pathway readouts.
Selectivity Characteristic selectivity window may not transfer to alternative mTOR inhibitors.
Mechanism Dual PI3K/mTOR inhibition or allosteric vs. ATP-competitive mismatch can shift mechanism interpretation.

CZ830: Selectivity and Potency Metrics


mTOR Selectivity Over PI3K and DNA-PK

CZ830 exhibits high selectivity of more than 100-fold for mTOR over PI3Kα/β/γ/δ and DNA-PK . This selectivity profile is comparable to Torin1 (which exhibits 1000-fold selectivity for mTOR over PI3K [1]) and OSI-027 (which shows >100-fold selectivity for mTOR over PI3Kα/β/γ and DNA-PK [2]), and stands in contrast to dual PI3K/mTOR inhibitors like PF-05212384, which potently inhibits both PI3Kα (IC50 0.4 nM) and mTOR (IC50 1.6 nM) .

mTOR selectivity
Reported comparison
>100-fold over PI3Kα/β/γ/δ and DNA-PK
Supports mTOR-specific signaling isolation; context-dependent
Compared to Torin1 (1000-fold) and OSI-027 (>100-fold); dual inhibitors differ
mTOR PI3K Kinase Selectivity

Potency Benchmarking Against ATP-Competitive Inhibitors

CZ830 demonstrates a moderate submicromolar affinity for mTOR . This potency is lower than that of benchmark ATP-competitive mTOR inhibitors such as Torin1 (IC50 2-10 nM [1]), KU-0063794 (IC50 ~10 nM [2]), and PP242 (IC50 8 nM [3]), and is substantially lower than the allosteric inhibitor rapamycin (IC50 ~0.1 nM ).

Biochemical potency
Reported comparison
Submicromolar affinity; ~100-10,000-fold lower vs Torin1 (2-10 nM), KU-0063794 (~10 nM), PP242 (8 nM), rapamycin (~0.1 nM)
May fit studies not requiring full mTORC1/2 blockade; dose-response context
Based on cell-free kinase assays
mTOR IC50 ATP-competitive

ATP-Competitive vs Allosteric mTOR Inhibitors

As an ATP-competitive inhibitor, CZ830 is expected to inhibit both mTORC1 and mTORC2 complexes, a fundamental mechanistic difference from allosteric rapalogs (e.g., rapamycin), which primarily inhibit only mTORC1 . This class-level inference is supported by the behavior of other ATP-competitive inhibitors like Torin1 and KU-0063794, which suppress phosphorylation of both mTORC1 (S6K1) and mTORC2 (AKT S473) substrates [1], while rapamycin does not acutely block mTORC2 [2].

Mechanism class
Class-level inference
ATP-competitive; expected dual mTORC1/2 inhibition vs rapalogs (mTORC1 only)
Required for mTORC2-dependent biology research
Supported by class behavior of Torin1, KU-0063794
mTORC1 mTORC2 ATP-competitive Allosteric

Antiproliferative Potency in Oncology Models

In cellular assays, CZ830 exhibits antiproliferative activity with IC50 values ranging from 10 to 15 μM against breast and lung cancer cell lines . This cellular potency is significantly lower than that observed for potent mTOR inhibitors like Torin1 (EC50 2 nM for S6K phosphorylation inhibition [1]) or PP242 (IC50 50-500 nM in gastric cancer lines [2]), consistent with its moderate submicromolar biochemical affinity.

Cellular antiproliferative
Reported comparison
IC50 10-15 μM (breast/lung cancer cells) vs Torin1 (EC50 2 nM), PP242 (IC50 50-500 nM)
Supports dose-response experimental design context; lower potency profile
Cell proliferation assay results; potency context differs significantly from reference inhibitors
Antiproliferative Oncology IC50

CZ830 Research and Industrial Applications


mTOR Signaling Studies

Researchers studying the mTOR pathway where a >100-fold selectivity window over PI3K and DNA-PK is sufficient, and where the submicromolar potency is acceptable. This scenario is supported by the compound's defined selectivity profile and its use as an ATP-competitive inhibitor distinct from allosteric rapalogs .

Chemical Biology Tool Compound Studies

As a chemical biology tool for probing mTOR function in cellular systems where complete pathway shutdown is not required. The compound's moderate potency (10-15 μM cellular IC50 ) and ATP-competitive mechanism make it suitable for studies investigating partial mTOR inhibition or for generating dose-response curves across a wide concentration range.

Oncology Research Applications

In cancer cell line screening where the goal is to identify compounds with specific selectivity profiles rather than maximal potency. CZ830's antiproliferative activity in breast and lung cancer cells (IC50 10-15 μM ) provides a benchmark for comparing the efficacy of other moderate-affinity mTOR inhibitors.

Application
Selection Property
Validation Focus
mTOR signaling pathway studies
mTOR-selective pathway inhibition profile
PI3K/DNA-PK off-target interference assessment
Partial mTOR pathway inhibition studies
Dose-response curve generation and profiling
Cellular potency and target engagement verification
Cancer cell-line selectivity screening
Cell-proliferation endpoint benchmarking
Comparison with reference ATP-competitive mTOR inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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